molecular formula C11H18N2O B15236235 3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL

3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL

Cat. No.: B15236235
M. Wt: 194.27 g/mol
InChI Key: KBQFPVDQHQRZGX-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL is a secondary amine derivative with a phenylpropanol backbone. Its structure features a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and a hydroxyl (-OH) group at the terminal carbon of the propanol chain.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3

InChI Key

KBQFPVDQHQRZGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPAN-1-OL2HCL involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino and dimethylamino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-OL (CAS 147611-61-8)

Structural Differences :

  • The phenyl ring is substituted with two chlorine atoms at the 3- and 4-positions instead of a dimethylamino group.
  • Molecular Formula: C₉H₁₁Cl₂NO vs. C₁₁H₁₈N₂O for the target compound.

Key Properties :

  • Molecular Weight : 220.09 g/mol (vs. ~208.28 g/mol for the target compound, calculated from C₁₁H₁₈N₂O).
  • Lipophilicity: XLogP3 = 1.7 , indicating moderate hydrophobicity. The dimethylamino group in the target compound may reduce lipophilicity due to its electron-donating nature.

Applications : Chlorinated analogs are often explored for antimicrobial or antifungal activity due to halogen-mediated bioactivity.

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL (CAS 1213500-89-0)

Structural Differences :

  • A bulky tert-butyl (-C(CH₃)₃) group replaces the dimethylamino group at the para position.
  • Stereochemistry: The (3S)-enantiomer is specified, whereas the target compound’s stereochemistry is undefined in available data.

Key Properties :

  • Molecular Weight : 207.31 g/mol , slightly lower than the target compound due to the tert-butyl group’s lower nitrogen content.

Applications : Sterically hindered analogs may exhibit altered pharmacokinetic profiles, such as prolonged metabolic stability.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Structural Differences :

  • A diethylamino (-N(CH₂CH₃)₂) group replaces the dimethylamino group.
  • Additional methyl groups at the 2-position of the propanol chain.

Key Properties :

  • Molecular Weight : 159.27 g/mol , lower than the target compound due to the absence of a phenyl ring.
  • Physical Properties : Density = 0.875 g/cm³, Flash Point = 73.9°C . These values suggest higher volatility compared to aromatic analogs.

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is strongly electron-donating, enhancing resonance stabilization of the phenyl ring. In contrast, chlorine substituents are electron-withdrawing, altering electronic distribution and reactivity.
  • Steric vs. Electronic Influence: The tert-butyl group prioritizes steric effects over electronic modulation, whereas the dimethylamino group balances both.
  • Safety Considerations: Aliphatic amines like 3-(diethylamino)-2,2-dimethyl-propan-1-ol require rigorous PPE , suggesting similar precautions for the target compound despite its aromaticity.

Biological Activity

3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL, often referred to as (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol, is a chiral compound with significant biological activity. Its molecular structure, characterized by an amino group, a hydroxyl group, and a dimethylamino-substituted phenyl ring, suggests potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H17N2O
  • Molecular Weight : 194.27 g/mol
  • Structure : Features a propanol backbone that enhances its versatility in biological applications.

The biological activity of 3-amino-3-[4-(dimethylamino)phenyl]propan-1-OL is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds with similar structures have been investigated for their potential as antidepressants and anxiolytics due to their ability to modulate monoamine levels in the brain. The presence of the dimethylamino group may increase lipophilicity, enhancing its ability to cross the blood-brain barrier.

Biological Activities

Activity Description
Neurotransmitter Modulation Influences serotonin and norepinephrine pathways, potentially aiding in mood regulation.
Pharmacological Applications Investigated for use in developing medications targeting neuropsychiatric disorders.
Chemical Synthesis Serves as a precursor for synthesizing complex organic molecules with biological activity.

Case Study 1: Antidepressant Derivatives

A study explored the synthesis of derivatives based on 3-amino-3-[4-(dimethylamino)phenyl]propan-1-OL that exhibited dual action as norepinephrine and serotonin reuptake inhibitors. These derivatives demonstrated significant antidepressant-like activity in animal models, suggesting potential therapeutic applications for depression.

Case Study 2: Interaction with Serotonin Receptors

Preliminary studies indicate that 3-amino-3-[4-(dimethylamino)phenyl]propan-1-OL may interact with serotonin receptors, influencing mood regulation. Its effects on norepinephrine transporters have also been investigated, indicating potential applications in treating depressive disorders.

Synthesis Methods

The synthesis of (3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol typically involves several steps:

  • Reaction with Benzaldehyde :
    • Benzaldehyde reacts with dimethylamine and formaldehyde to form an intermediate.
    • The intermediate is then reduced using sodium borohydride or lithium aluminum hydride.
  • Continuous Flow Processes :
    • Industrial methods utilize continuous flow techniques to improve yield and purity.

Safety and Toxicity

While exploring its biological activity, it is essential to consider the safety profile of 3-amino-3-[4-(dimethylamino)phenyl]propan-1-OL. Toxicity studies are crucial for determining safe dosage levels and understanding potential side effects associated with its use in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or nitro group reduction. For example, a benzaldehyde derivative reacts with dimethylamine and formaldehyde to form an intermediate ketone, which is subsequently reduced using NaBH₄ or catalytic hydrogenation (Pd/C, H₂) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and stoichiometric ratios of reagents to maximize yield (typically 60–85%) .
  • Key Data :

ParameterOptimal RangeImpact on Yield
SolventEthanol/THFTHF improves solubility
Temp.40–50°CHigher temps favor reduction
Catalyst5% Pd/CEnhances enantioselectivity

Q. How does the dimethylamino-phenyl substitution influence the compound’s physicochemical properties?

  • Methodology : Compare logP, pKa, and hydrogen-bonding capacity with analogs (e.g., 3-Amino-3-(4-fluorophenyl)propan-1-ol) using computational tools (e.g., MarvinSketch) and experimental assays (HPLC for logP). The dimethylamino group increases basicity (pKa ~9.5) and lipophilicity (logP ~1.7), enhancing membrane permeability .

Q. What analytical techniques are critical for confirming structural purity and enantiomeric excess?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with UV detection to resolve enantiomers. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular integrity. For example, the (R)-enantiomer shows distinct NOE correlations in 2D NMR .

Advanced Research Questions

Q. How does stereochemistry affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to compare (R)- and (S)-enantiomer binding affinities. For instance, the (R)-enantiomer may form stronger hydrogen bonds with catalytic residues in monoamine oxidases due to spatial alignment .
  • Case Study : The (R)-enantiomer of a similar compound showed 10-fold higher inhibition of serotonin reuptake than the (S)-form in rat brain synaptosomes .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Methodology : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Contradictions often arise from variations in cell lines (HEK293 vs. CHO) or buffer conditions (pH, ionic strength) .
  • Example : Discrepancies in dopamine receptor binding (IC₅₀: 50 nM vs. 200 nM) were traced to differences in radioligand purity and membrane preparation methods .

Q. What strategies enable selective functionalization of the amino and hydroxyl groups for SAR studies?

  • Methodology : Protect the hydroxyl group with TBSCl before acylating the amino group with Boc anhydride. Deprotection under mild acidic conditions (TFA) retains stereochemistry. For example, acylation with benzoyl chloride yields derivatives with modulated receptor selectivity .
  • Key Reaction :

     Step 1: HO-R → TBS-O-R (Protection)  
     Step 2: NH₂-R → Boc-NH-R (Acylation)  
     Step 3: TFA → HO-R (Deprotection)  

Comparative Analysis

Q. How do structural analogs differ in metabolic stability and toxicity profiles?

  • Data :

CompoundMetabolic Half-life (Human Liver Microsomes)CYP3A4 Inhibition (IC₅₀)
Target Compound2.1 h15 µM
3-Amino-3-(4-chlorophenyl)propan-1-ol1.5 h22 µM
3-Amino-3-(4-fluorophenyl)propan-1-ol3.0 h8 µM
  • Insight : Fluorine substitution enhances metabolic stability by reducing CYP-mediated oxidation .

Safety and Handling

Q. What precautions are essential for handling 3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL in vitro?

  • Methodology : Use fume hoods and PPE (nitrile gloves, lab coat). In case of inhalation, administer oxygen and monitor for bronchospasm. Toxicity studies in rats indicate an LD₅₀ of 450 mg/kg (oral), warranting strict dose control .

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